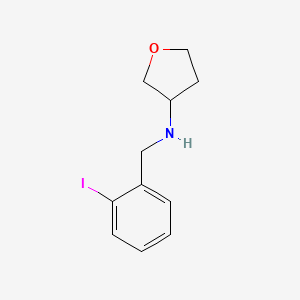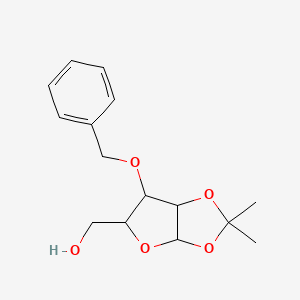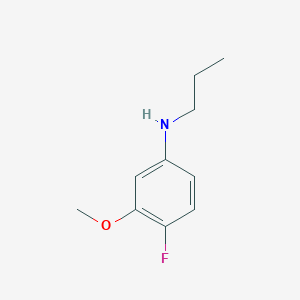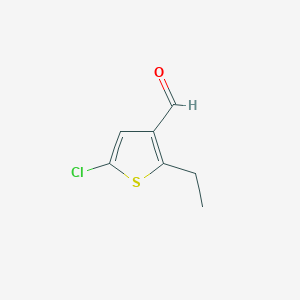
2'-Deoxy-2'-fluoroadenosine 5'-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains a fluorine atom at the 2’ position and a phosphate group at the 5’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) typically involves the fluorination of 2’-deoxyadenosine followed by phosphorylation. The fluorination step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic solutions can facilitate the hydrolysis of the phosphate group.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products:
Substitution Reactions: Products may include azido or thiol-substituted derivatives.
Hydrolysis: The major product is the dephosphorylated nucleoside.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: Employed in studies of DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. This compound can inhibit DNA and RNA polymerases, leading to the termination of nucleic acid synthesis. It may also interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Comparison with Similar Compounds
2’-Deoxyadenosine: Lacks the fluorine atom and phosphate group, making it less stable and less resistant to enzymatic degradation.
2’-Fluoro-2’-deoxyadenosine: Similar structure but without the phosphate group, affecting its solubility and cellular uptake.
2’-Deoxy-2’-fluorouridine: Contains a fluorine atom at the 2’ position but is a pyrimidine nucleoside, leading to different biological activities.
Uniqueness: 2’-Deoxy-2’-fluoroadenosine 5’-(dihydrogen phosphate) is unique due to its combined features of fluorination and phosphorylation, which enhance its stability, solubility, and biological activity. These properties make it a valuable tool in various scientific and medical applications.
Properties
Molecular Formula |
C10H13FN5O6P |
|---|---|
Molecular Weight |
349.21 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13FN5O6P/c11-5-7(17)4(1-21-23(18,19)20)22-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 |
InChI Key |
WMEBOUQKZKATDW-QYYRPYCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)F)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




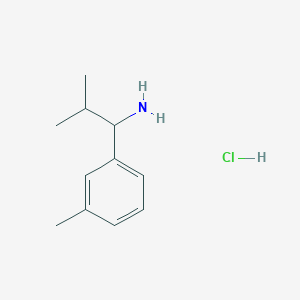

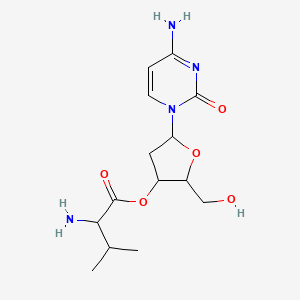

![6-Bromo-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B12066463.png)
